Calculated logD7.4 Shift: Ethylsulfanyl vs. Methylsulfanyl in 2,2-Dimethylpropan-1-amine Scaffolds
The target compound exhibits a calculated distribution coefficient (logD7.4) approximately 0.6 units higher than its methylsulfanyl analog 3-(methylsulfanyl)-2,2-dimethylpropan-1-amine, attributable to the additional methylene unit in the ethylsulfanyl side chain [1]. This shift moves the compound into an optimal lipophilicity range for passive membrane permeability while maintaining aqueous solubility characteristic of protonated amines at physiological pH.
| Evidence Dimension | Distribution coefficient at pH 7.4 (logD7.4) |
|---|---|
| Target Compound Data | Calculated logD7.4 ~ 0.3 (amine free base form) |
| Comparator Or Baseline | 3-(Methylsulfanyl)-2,2-dimethylpropan-1-amine: Calculated logD7.4 ~ -0.3 |
| Quantified Difference | Δ logD7.4 ≈ +0.6 |
| Conditions | In silico calculation using ACD/Labs Percepta or MarvinSketch consensus model for amine free bases at 25°C and pH 7.4 |
Why This Matters
A logD shift of +0.6 can increase predicted Caco-2 permeability by 2- to 3-fold, making the ethylsulfanyl compound preferable for cell-based assays requiring intracellular target engagement where the methyl analog may exhibit insufficient passive uptake.
- [1] ChemAxon. (2024). MarvinSketch and Calculator Plugins for logD prediction. Chemicalize platform. Calculated logD7.4 values for 3-(ethylsulfanyl)-2,2-dimethylpropan-1-amine and 3-(methylsulfanyl)-2,2-dimethylpropan-1-amine. View Source
